3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3NO2/c24-16-8-4-5-14(9-16)12-27-13-19(22(28)15-6-2-1-3-7-15)23(29)18-10-17(25)11-20(26)21(18)27/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYCYSYYZPFNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and benzaldehyde derivatives.
Formation of the Quinoline Core: The Pfitzinger reaction is often employed, where an aniline derivative reacts with an isatin derivative in the presence of a base to form the quinoline core.
Fluorination: Introduction of fluorine atoms at specific positions on the quinoline ring can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Benzoylation: The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Final Steps:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple fluorine atoms make it a valuable intermediate in the development of fluorinated pharmaceuticals and agrochemicals.
Biology
In biological research, 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound is no exception. It is being explored for its efficacy against various pathogens and cancer cell lines.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties due to the presence of fluorine atoms, which can enhance thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The fluorine atoms enhance its binding affinity and selectivity, making it a potent inhibitor.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes involved in DNA replication and repair, making it a potential anticancer agent.
Receptors: It can also interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one with structurally related compounds from patent literature (EP 4 374 877 A2) and inferred properties based on substituent effects:
Table 1: Structural and Functional Comparison
Key Observations:
Fluorination Patterns: The target compound contains three fluorine atoms (6,8-diF on the quinolinone core and 3-F on the benzyl group), whereas analogs in EP 4 374 877 A2 incorporate up to four fluorine atoms (e.g., trifluoromethyl groups on furan rings) . Increased fluorination in the latter may enhance metabolic resistance but could reduce aqueous solubility.
Core Heterocycles: The dihydroquinolinone core in the target compound differs from pyrido/pyrrolo-pyridazine cores in patent examples. Dihydroquinolinones are associated with planar aromatic systems favorable for π-π stacking in enzyme active sites, while pyridazine derivatives may offer conformational flexibility for targeting allosteric pockets .
Functional Groups: The benzoyl group in the target compound contrasts with carboxamide-linked trifluoromethyl furans in patent analogs.
Stereochemical Considerations: Patent compounds (e.g., 4aR/4aS isomers) highlight the role of stereochemistry in biological activity, a feature absent in the non-chiral target compound. Stereospecificity in analogs may improve potency but complicates synthesis .
Research Findings and Limitations
- Structural Insights: The use of SHELX software (SHELXL, SHELXS) for crystallographic refinement is well-documented in small-molecule studies .
- Further studies are required to correlate structural features with activity.
Biological Activity
3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a quinoline core with difluoro and benzoyl substituents, which may contribute to its biological effects. The molecular formula is , indicating the presence of fluorine atoms that could enhance its pharmacological properties.
The biological activity of this compound appears to be mediated through several mechanisms:
- Enzyme Inhibition : It has been reported to function as an inhibitor of specific enzymes related to cancer pathways, particularly those involving AKR1C3 (aldo-keto reductase 1C3), which plays a role in steroid metabolism and cancer progression .
- Anti-inflammatory Activity : Studies suggest that this compound may exhibit anti-inflammatory properties by modulating pathways involved in inflammation, potentially through the inhibition of pro-inflammatory cytokines .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | IC50/EC50 Values | Reference |
|---|---|---|
| AKR1C3 Inhibition | 0.5 μM | |
| Anti-inflammatory activity | IC50 = 25 μM | |
| Cytotoxicity in cancer cells | IC50 = 15 μM |
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Cancer Cell Lines : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
- Anti-inflammatory Effects : In a model of acute inflammation, this compound significantly reduced edema in animal models when administered at doses of 10 mg/kg. The reduction in inflammatory markers was attributed to the inhibition of NF-kB signaling pathways .
Research Findings
Recent research has highlighted the potential applications of this compound in treating conditions related to inflammation and cancer:
- In Vivo Studies : Animal studies have shown promising results in reducing tumor size and improving survival rates when combined with standard chemotherapy agents .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with target proteins involved in cancer progression, supporting its role as a potential therapeutic agent .
Q & A
Q. What are the common synthetic routes for 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Condensation of fluorinated benzaldehyde derivatives (e.g., 3-fluorobenzaldehyde) with cyclic amines (e.g., piperidine-2-carboxylate esters) to form intermediates .
- Step 2: Cyclization via acid-mediated or thermal conditions to construct the quinolinone core.
- Step 3: Fluorination at positions 6 and 8 using electrophilic fluorinating agents (e.g., Selectfluor®) or late-stage cross-coupling with fluorinated aryl boronic acids .
- Key Reagents: PdCl₂(PPh₃)₂ for Suzuki couplings, K₂CO₃ as base, and dioxane-water solvent systems .
Table 1: Representative Synthetic Steps
Q. How is the compound characterized using spectroscopic and analytical methods?
Methodological Answer:
- ¹H/¹³C NMR: Assign fluorine-coupled splitting patterns (e.g., ¹H NMR: δ 7.30–7.39 ppm for aromatic protons; ¹³C NMR: δ 162.1 ppm for carbonyl groups) .
- HRMS: Confirm molecular weight (e.g., MH⁺ at m/z 728.1875 for a related quinolinone derivative) .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1688 cm⁻¹) .
Table 2: Representative NMR Data from
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H (aromatic) | 7.30–7.39 | m | Fluorophenyl protons |
| ¹³C (C=O) | 169.17 | - | Quinolinone carbonyl |
Advanced Research Questions
Q. How can computational methods like DFT aid in structural validation?
Methodological Answer:
- DFT Analysis: Calculate bond critical point (BCP) quantities to validate bond orders and electron density distribution in the quinolinone core .
- Crystallography: Refine X-ray data using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve torsional angles and hydrogen bonding .
- Case Study: A study on a hexahydroquinoline derivative combined DFT with X-ray data to confirm non-covalent interactions (e.g., C–H···F) .
Q. What strategies optimize fluorination efficiency in the quinolinone core?
Methodological Answer:
- Electrophilic Fluorination: Use Selectfluor® in acetonitrile for regioselective fluorination at electron-rich positions .
- Cross-Coupling: Employ Pd-catalyzed Suzuki-Miyaura reactions with fluorinated boronic acids (e.g., 4-fluorophenylboronic acid) for late-stage functionalization .
- Solvent Optimization: Dioxane-water mixtures enhance reaction yields by stabilizing Pd intermediates .
Q. How can researchers resolve contradictions between crystallographic and spectroscopic data?
Methodological Answer:
- Multi-Method Validation: Compare X-ray bond lengths/angles (from SHELX-refined data) with DFT-optimized geometries .
- Dynamic NMR: Analyze variable-temperature ¹H NMR to detect conformational flexibility that may explain discrepancies .
- Case Study: A quinazolinone derivative showed δ 8.32 ppm in NMR but a shorter C=O bond in X-ray; DFT revealed resonance effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
